

# Gpx4-IN-4: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Gpx4-IN-4

Cat. No.: B12388179

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For researchers, scientists, and drug development professionals, this document provides a concise technical guide on **Gpx4-IN-4**, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). This guide covers its fundamental properties, experimental applications, and its role within the broader context of ferroptosis research.

## Quantitative Data Summary

Property	Value
Molecular Weight	460.93 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Chemical Formula	C22H21ClN2O5S <a href="#">[2]</a>

## Gpx4-IN-4: A Potent GPX4 Inhibitor

**Gpx4-IN-4** is a small molecule inhibitor specifically targeting Glutathione Peroxidase 4 (GPX4). [\[1\]](#)[\[2\]](#) GPX4 is a crucial enzyme that protects cells from a specific type of programmed cell death called ferroptosis by reducing lipid hydroperoxides.[\[3\]](#) By inhibiting GPX4, **Gpx4-IN-4** induces the accumulation of lipid reactive oxygen species (ROS), leading to ferroptotic cell death.[\[4\]](#) This mechanism of action makes **Gpx4-IN-4** a valuable tool for studying the ferroptosis pathway and a potential therapeutic agent in cancer research, particularly for cancers that are resistant to other forms of cell death.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

## GPX4-Specific Activity Assay

This assay measures the specific enzymatic activity of GPX4. The protocol relies on a coupled reaction where the consumption of NADPH is monitored.

Methodology:

- The assay is conducted in a buffer containing Tris-HCl, EDTA, and Triton X-100.
- Purified GPX4 is pre-incubated with the necessary components: NADPH, glutathione (GSH), and glutathione reductase.
- The reaction is initiated by the addition of a substrate, such as phosphatidylcholine hydroperoxide or tert-butyl hydroperoxide.<sup>[5]</sup>
- GPX4 reduces the hydroperoxide, which in turn oxidizes GSH to glutathione disulfide (GSSG).
- Glutathione reductase then reduces GSSG back to GSH, a process that consumes NADPH.
- The rate of NADPH consumption is measured by the decrease in absorbance or fluorescence at 340 nm.<sup>[6][7]</sup> This rate is directly proportional to the activity of GPX4.<sup>[6]</sup>

## GPX4 Inhibitor Screening Assay

This high-throughput screening assay is designed to identify and characterize inhibitors of GPX4, such as **Gpx4-IN-4**.

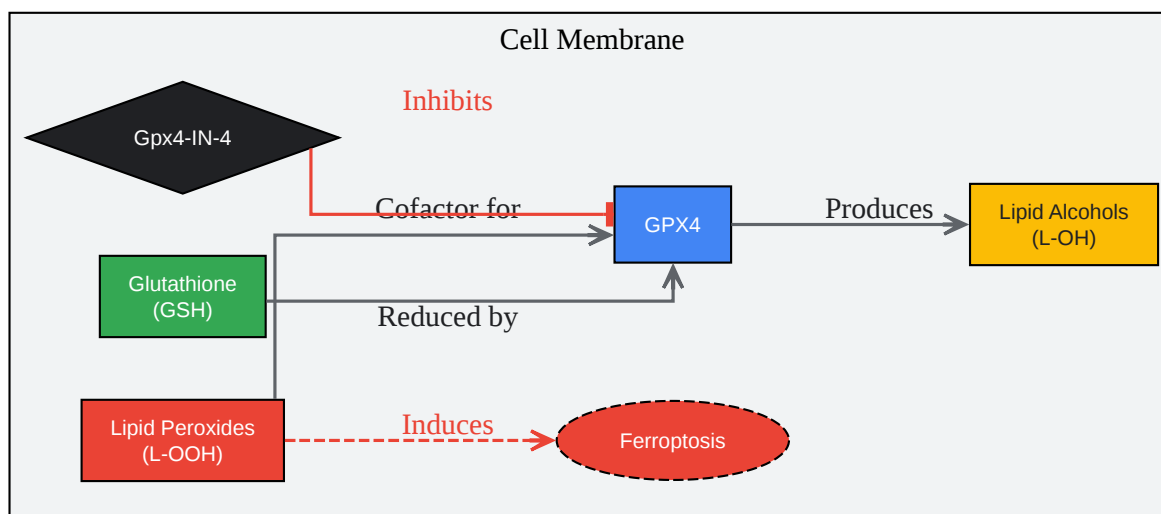
Methodology:

- The assay is typically performed in a multi-well plate format.
- Recombinant human GPX4 is incubated with a library of potential small molecule inhibitors.
- The enzymatic reaction is initiated and measured using the same coupled reaction principle as the GPX4-Specific Activity Assay, monitoring NADPH consumption at 340 nm.<sup>[6][7]</sup>
- A known GPX4 inhibitor is often included as a positive control.<sup>[6]</sup>

- A decrease in the rate of NADPH consumption in the presence of a test compound indicates inhibition of GPX4 activity.

## Gpx4-IN-4 Mechanism of Action in Ferroptosis

The following diagram illustrates the signaling pathway affected by **Gpx4-IN-4**.



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- To cite this document: BenchChem. [Gpx4-IN-4: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388179#gpx4-in-4-molecular-weight-and-formula]

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